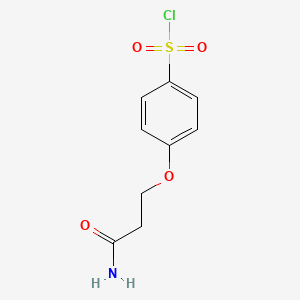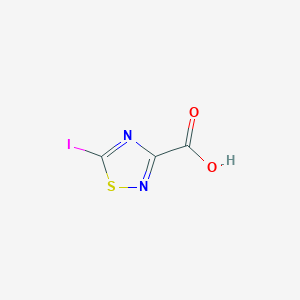
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains iodine, sulfur, nitrogen, and oxygen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with iodine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or organometallic compounds can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido-thiadiazole or other substituted thiadiazoles.
Oxidation Reactions: Products include oxidized thiadiazole derivatives.
Reduction Reactions: Products include reduced thiadiazole derivatives.
科学研究应用
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
作用机制
The mechanism of action of 5-Iodo-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with biological targets. The iodine atom and the thiadiazole ring play crucial roles in its reactivity. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-carboxylic acid
- 5-Amino-1,2,4-thiadiazole-3-carboxylic acid
Comparison
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. Compared to other thiadiazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific research and industrial applications.
属性
分子式 |
C3HIN2O2S |
|---|---|
分子量 |
256.02 g/mol |
IUPAC 名称 |
5-iodo-1,2,4-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3HIN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8) |
InChI 键 |
DGACEALQJOFIFW-UHFFFAOYSA-N |
规范 SMILES |
C1(=NSC(=N1)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


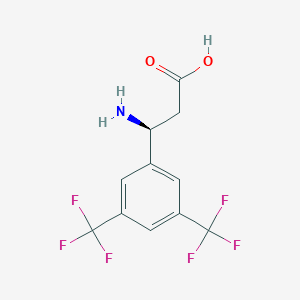



![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
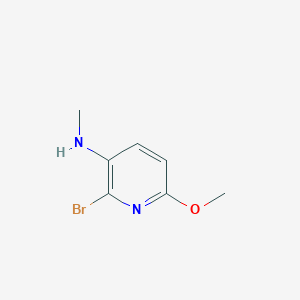
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
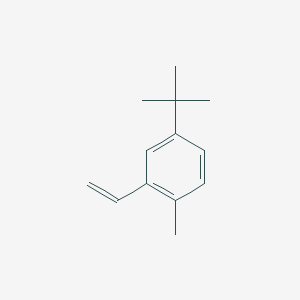
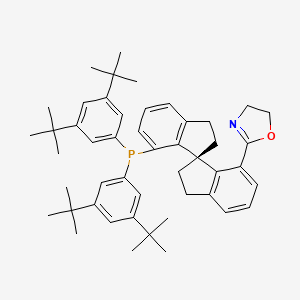
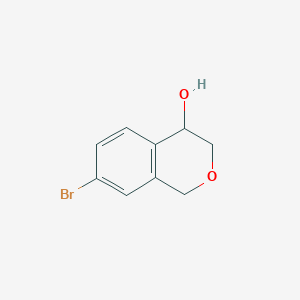
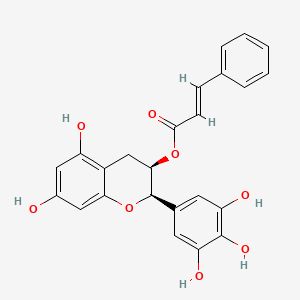
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
